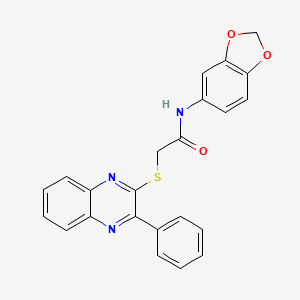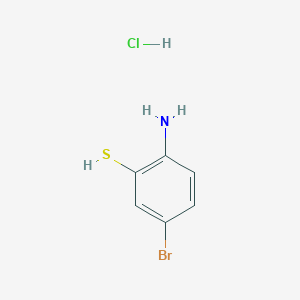
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides Acrylamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:
Formation of the acrylamide moiety: This can be achieved through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethylfuran and an appropriate acylating agent.
Coupling of the trimethoxyphenyl group: The trimethoxyphenyl group can be coupled to the acrylamide moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- N-(2,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- N-(2,5-dimethylfuran-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide
Uniqueness
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the combination of its furan ring, trimethoxyphenyl group, and acrylamide moiety
Propriétés
IUPAC Name |
(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-12-8-15(13(2)25-12)11-20-18(21)7-6-14-9-16(22-3)19(24-5)17(10-14)23-4/h6-10H,11H2,1-5H3,(H,20,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEBSOYSFRFXHU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hcl](/img/structure/B2764274.png)

![6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B2764279.png)


![2-Chloro-N-[(3-chlorothiophen-2-yl)methyl]-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide](/img/structure/B2764284.png)


![3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764290.png)

![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2764292.png)


